3-Nitro-4'-fluorochalcone
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Overview
Description
3-Nitro-4’-fluorochalcone is an organic compound with the molecular formula C15H10FNO3. It belongs to the chalcone family, which is characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is of interest due to its potential biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Nitro-4’-fluorochalcone can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of 4-fluoroacetophenone with 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out in ethanol and water at room temperature, with cooling provided by an ice bath. The reaction mixture is stirred until a solid precipitate forms, which is then filtered, washed with cold water, and recrystallized from ethanol to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for 3-Nitro-4’-fluorochalcone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-4’-fluorochalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The biological activity of 3-Nitro-4’-fluorochalcone is attributed to its ability to interact with cellular targets and modulate various molecular pathways. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. The compound’s nitro and fluorine substituents enhance its reactivity and ability to form interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Nitrochalcone
- 4’-Fluorochalcone
- 3-Nitro-4’-chlorochalcone
- 3-Nitro-4’-methoxychalcone
Uniqueness
3-Nitro-4’-fluorochalcone is unique due to the presence of both nitro and fluorine substituents, which impart distinct chemical and biological properties. The nitro group enhances its electron-withdrawing capability, while the fluorine atom increases its lipophilicity and metabolic stability. These features make it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJRIIEVLCFGBBR-RUDMXATFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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